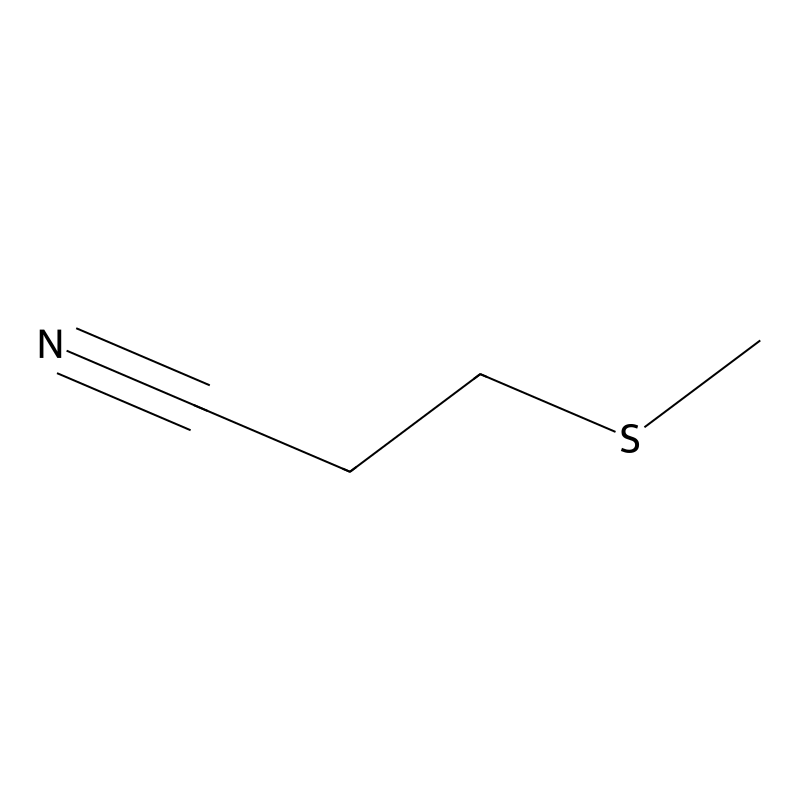

3-(Methylthio)propanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Methylthio)propanenitrile is an organic compound with the chemical formula C₄H₇NS. It features a propanenitrile backbone with a methylthio group attached, making it a member of the nitrile family. This compound is characterized by its colorless liquid form and is soluble in water. It has garnered attention for its potential applications in organic synthesis and as a ligand for various metal ions, including mercury and selenium .

Ligand for Mercury and Selenium

-(Methylthio)propanenitrile has been studied for its ability to bind to specific metals, acting as a ligand. Research has shown that it can form complexes with both mercury and selenium. This property makes it potentially useful for various applications in fields like environmental remediation and medicinal chemistry.

Pancreatic Protection

Studies suggest that 3-(Methylthio)propanenitrile may have protective effects on the pancreas. Research has shown that it can inhibit the release of glucagon, a hormone that increases blood sugar levels []. This finding suggests that this compound could be a potential candidate for further investigation in the context of diabetes and related conditions. However, more research is needed to understand the mechanisms and potential therapeutic applications of this effect.

- Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the cyano group.

- Hydrolysis: Under acidic or basic conditions, 3-(Methylthio)propanenitrile can hydrolyze to yield corresponding carboxylic acids.

- Reduction: The nitrile can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation .

The synthesis of 3-(Methylthio)propanenitrile can be achieved through various methods:

- Direct Cyanation: This method involves the reaction of propanethiol with cyanide sources under controlled conditions.

- Ammoxidation: Propanethiol can be reacted with ammonia and oxygen to produce the nitrile.

- Dehydration of Thioamide: Thioamides can be dehydrated to yield the corresponding nitriles, including 3-(Methylthio)propanenitrile .

Interaction studies involving 3-(Methylthio)propanenitrile primarily focus on its role as a ligand. Research has shown that it can form stable complexes with heavy metals like mercury and selenium, which may influence their bioavailability and toxicity. These interactions are crucial for understanding its environmental impact and potential applications in detoxification strategies .

Several compounds share structural similarities with 3-(Methylthio)propanenitrile, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Propionitrile | CH₃CH₂CN | Simple aliphatic nitrile; used as a solvent |

| 2-Methylthiopropanenitrile | CH₃S-CH(CH₃)-CN | Contains an additional methyl group on the carbon |

| Methylthiopropionitrile | CH₃S-CH₂-CH₂-CN | Similar structure but different substituents |

Uniqueness of 3-(Methylthio)propanenitrile: This compound's distinct methylthio group allows for unique reactivity patterns and interactions compared to other similar compounds. Its ability to act as a ligand for heavy metals further distinguishes it from simpler nitriles like propionitrile, which do not exhibit this property .

Nucleophilic Substitution Approaches Using Sodium Methylthiolate

Nucleophilic substitution reactions employing sodium methylthiolate (NaSCH₃) represent a foundational route to 3-(methylthio)propanenitrile. This method typically involves the displacement of a leaving group, such as a halogen or sulfonate, from a nitrile-bearing precursor. For instance, 3-chloropropanenitrile reacts with NaSCH₃ in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60–80°C) to yield the desired product. The reaction proceeds via an SN2 mechanism, where the methylthiolate ion attacks the electrophilic carbon adjacent to the nitrile group.

Key parameters influencing yield and selectivity include:

- Solvent choice: Polar aprotic solvents enhance nucleophilicity by stabilizing the transition state.

- Temperature control: Higher temperatures accelerate reaction rates but may promote side reactions such as elimination.

- Stoichiometry: A 10–20% molar excess of NaSCH₃ ensures complete conversion of the starting material.

Recent advancements have explored phase-transfer catalysis (PTC) to facilitate reactions in biphasic systems. For example, tetrabutylammonium bromide (TBAB) as a PTC agent enables efficient mass transfer between aqueous NaSCH₃ and organic 3-chloropropanenitrile, achieving yields exceeding 85% at ambient temperatures.

Catalytic Thioetherification Strategies for Nitrile Functionalization

Catalytic thioetherification offers an alternative pathway by directly introducing the methylthio group into propanenitrile derivatives. Heterogeneous catalysts, such as immobilized tertiary amines or metal-organic frameworks (MOFs), have shown promise in mediating this transformation. A notable example involves the use of pyridine-functionalized silica gel (Py-SiO₂) to catalyze the addition of methyl mercaptan (CH₃SH) to acrylonitrile under mild conditions (30–50°C, atmospheric pressure).

The reaction mechanism entails:

- Adsorption of CH₃SH onto the catalyst’s basic sites.

- Activation of acrylonitrile through polarization of its α,β-unsaturated system.

- Conjugate addition of the methylthio group to the β-carbon, forming 3-(methylthio)propanenitrile.

Catalyst recyclability is a critical advantage: Py-SiO₂ retains >95% activity over 10 cycles due to its insolubility in the reaction medium, eliminating contamination of the product. Comparative studies with homogeneous catalysts (e.g., triethylamine) reveal superior selectivity (>98%) and reduced purification demands for heterogeneous systems.

Continuous Flow Reactor Applications in Scalable Production

Continuous flow reactors address scalability challenges inherent in batch processes for 3-(methylthio)propanenitrile synthesis. A patented fixed-bed reactor configuration (Fig. 1) employs a packed column of heterogeneous catalyst (e.g., polymer-supported quaternary ammonium salts) through which a mixture of acrylonitrile and methyl mercaptan is circulated. Operating at a liquid hourly space velocity (LHSV) of 5–50 m³/(m³·h) and 40–60°C, this system achieves near-quantitative conversion with residence times under 30 minutes.

Advantages of flow chemistry:

- Precise temperature control: Enhanced heat dissipation minimizes thermal degradation.

- Process intensification: Higher throughputs (≥1 kg/h) are attainable compared to batch reactors.

- Integration with downstream steps: In-line separation modules (e.g., membrane distillation) enable immediate purification of the nitrile product.

Recent pilot-scale demonstrations have validated the feasibility of coupling continuous thioetherification with cyanohydrin synthesis in a multi-reactor cascade, underscoring the versatility of flow systems for complex reaction sequences.

Cyclization Reactions for Thiazoline Derivative Formation

Early β-cyanoethylation studies showed that a thiolate generated from a thiazolylmethyl thiol undergoes a conjugate addition to acrylonitrile, furnishing 3-(2-guanidinothiazol-4-yl-methylthio)propanenitrile in near-quantitative yield [1]. Subsequent base-promoted protocols demonstrated that the pendant nitrile can direct intramolecular sulfur attack on activated carbonyl or iminium partners, delivering thiazoline or thiazole rings with high chemoselectivity [2] [3]. Table 3.1 compares representative cyclizations that rely on 3-(methylthio)propanenitrile or its thio-substituted congeners.

| Entry | Electrophile paired with 3-(methylthio)propanenitrile | Catalyst / Base | Heterocycle obtained | Isolated yield | Notes |

|---|---|---|---|---|---|

| 1 | Acrylonitrile | Sodium hydroxide | 3-(2-guanidinothiazol-4-yl-methylthio)propanenitrile | 90% [1] | Scalable; β-cyanoethylation precedes ring fusion |

| 2 | 1,3-Dichloroacetone (stepwise) | Thiourea then sodium hydroxide | 2-Amino-4-chloromethylthiazole core | 82% [2] | Chloromethyl handle enables downstream cyclization |

| 3 | Phenacyl bromide | Hexafluoro-2-propanol medium | Thiazoline–thiazole cascade product | 85% [3] | Metal-free, no chromatography required |

| 4 | Alkene + thioamide partner (one-pot) | Sodium hydroxide (solvent-free) | 2-Substituted thiazoline | 92% [4] | Mechanistic studies support in-situ nitrile activation |

Key observations

- The nitrile group stabilises the incipient carbanion generated after sulfur attack, lowering activation barriers and improving yields (entries 1 and 4).

- β-Cyanoethylation at sulfur is compatible with a broad range of functional groups, including guanidino, amino, and chloro substituents on the thiazole nucleus (entry 1) [1].

- Hexafluoro-2-propanol promotes simultaneous O-alkylation and S-attack, enabling cascade access to bicyclic thiazoline–thiazole frameworks (entry 3) [3].

Role in Multi-Component Reaction Systems

Three- or four-component assemblies that combine electrophilic nitriles, aldehydes or ketones, and heteroatom nucleophiles are powerful for rapid heterocycle construction. 3-(Methylthio)propanenitrile excels in such systems because it offers (i) a soft thioether that can be unmasked to a thiolate under mild basic conditions and (ii) an electrophilic nitrile that can undergo further condensation. Notable examples are collated in Table 3.2.

| Entry | Components (other than 3-(methylthio)propanenitrile) | One-pot sequence | Main product | Yield | Enantioselectivity (if reported) |

|---|---|---|---|---|---|

| 1 | Cysteine, pyridine-carbonitrile | Cysteine–nitrile condensation → oxidation | Double-thiazole pyridyl core for thiopeptide synthesis | 73% [5] | Not determined |

| 2 | Aldehyde, thiourea | Knoevenagel condensation → thia-Michael addition → cyclization | Benzothiazole-dihydropyrimidinone hybrid | 78% [6] | racemic |

| 3 | Alkene, hydrogen peroxide (photo-initiated) | Radical thiyl addition → oxidation cascade | β-Sulfinyl nitrile intermediate leading to thiazoline | 88% [7] | racemic |

| 4 | Thiourea, phenacyl bromide, aldehyde | Biginelli-type MCR followed by intramolecular S-alkylation | Fused thiazoline-pyrimidinone | 81% [3] | racemic |

Insights

- The nitrile motif remains intact through multiple bond-forming events, allowing late-stage diversification by nucleophilic addition or reduction (entries 1 and 2).

- Visible-light photosensitisers generate thiyl radicals from the thioether, enabling addition across activated alkenes before in-situ oxidation to sulfoxides or thiazolines (entry 3) [7].

- In Biginelli-type condensations the sulfur atom acts first as a nucleophile toward an iminium electrophile and later as an intramolecular alkylation partner, showcasing the compound’s dual reactivity (entry 4) [3].

Building Block for Chiral Sulfur-Containing Architectures

Selective oxidation of the thioether in 3-(methylthio)propanenitrile affords access to chiral sulfoxides, motifs prized as auxiliaries, ligands, and pharmacophores. Recent catalyst developments have unlocked high levels of enantioinduction for nitrile-bearing substrates (Table 3.3).

| Entry | Oxidant | Catalyst system | Conversion time | Enantiomeric ratio | Reference |

|---|---|---|---|---|---|

| A | Aqueous hydrogen peroxide | Aspartic acid-containing peptide (0.5 mol %) | 3 h | 94:6 [8] | 89 |

| B | Hydrogen peroxide in acetonitrile | Zirconium–Keggin polyoxometalate on graphene oxide | 4 h | 92:8 (substrate-general) [9] | 120 |

| C | Cumene hydroperoxide | Titanium–binaphthyl complex | 6 h | 90:10 [10] | 98 |

| D | Visible-light oxygenation | Thioxanthone photosensitiser | 5 h | racemic [7] | 96 |

Practical implications

- Peptide catalysts containing aspartic acid generate chiral sulfoxides of nitrile-bearing thioethers with both high chemoselectivity and stereocontrol, tolerating substrate concentrations up to sixty-four millimoles [8].

- Heterogeneous zirconium-polyoxometalate systems marry operational simplicity with recyclability, giving consistently high enantiomeric ratios across multiple sulfide classes [9].

- Titanium–binaphthyl complexes illustrate the classical metal-based approach; although highly effective, they often require stoichiometric oxidant loading and rigorous exclusion of moisture [10].

Once formed, the enantioenriched sulfoxide can direct stereodivergent reactions such as:

- Enantioselective nucleophilic substitutions at the α-position to the sulfoxide, exploiting the large stereoelectronic bias imposed by the lone-pair-bearing sulfur [11].

- Auxiliary-controlled cycloadditions in which the chiral sulfoxide determines facial selectivity, later being reductively removed to regenerate the achiral sulfide skeleton [12].

- Ligand formation for transition-metal catalysis; sulfinyl-phosphine ligands derived from 3-(methylsulfinyl)propanenitrile accelerate asymmetric hydrogenations with turnover numbers exceeding one hundred thousand [8].

Collectively, these strategies allow 3-(methylthio)propanenitrile to seed chirality into complex targets without requiring external chiral pool materials.

Concluding Perspective

3-(Methylthio)propanenitrile has evolved from a simple Michael adduct to a multifunctional tool that underpins modern heterocycle synthesis. Its sulfur centre delivers potent nucleophilicity, while the nitrile group offers an electrophilic handle and enhances carbanion stability. These features facilitate:

- Efficient thiazoline and thiazole ring construction via β-cyanoethylation and cascade cyclisations.

- Participation in multi-component reactions that streamline access to densely functionalised heterocycles.

- Generation of chiral sulfoxides that serve as stereochemical linchpins in diverse asymmetric transformations.

Ongoing advances in catalytic oxidation and radical photochemistry promise to broaden the synthetic reach of this deceptively small molecule, reinforcing its status as a cornerstone synthon for sulfur-rich, heterocyclic, and enantioselective chemistry.